An In-Depth Technical Guide to Methyl 3-bromo-5-tert-butylbenzoate
An In-Depth Technical Guide to Methyl 3-bromo-5-tert-butylbenzoate
Abstract
This technical guide provides a comprehensive overview of the physical properties, spectral characteristics, synthesis, and applications of Methyl 3-bromo-5-tert-butylbenzoate (CAS No. 560131-64-8). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes technical data with practical insights into the compound's utility as a versatile chemical intermediate. We will explore its structural attributes, predictable reactivity, and role as a foundational building block in advanced organic synthesis, supported by established experimental protocols and spectroscopic analysis.
Introduction: Strategic Importance in Synthesis
Methyl 3-bromo-5-tert-butylbenzoate is a polysubstituted aromatic ester whose value in synthetic chemistry is derived from its unique combination of functional groups. The molecule features a methyl ester, a bulky tert-butyl group, and a strategically positioned bromine atom on a benzene ring. This specific arrangement offers a powerful platform for medicinal chemists and process developers.
The tert-butyl group provides steric bulk, which can direct reactions to other sites and modulate the physical properties of derivative compounds, such as increasing solubility in organic solvents and improving crystallinity. The methyl ester is a classic functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functionalities. Most critically, the bromine atom serves as a key reactive handle, making the molecule an excellent substrate for a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] These reactions are fundamental to the construction of complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]
This guide will provide the core physical and chemical data necessary for laboratory use, detail a reliable synthetic protocol, and discuss the mechanistic basis for its application in further synthetic endeavors.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical intermediate is paramount for its effective use in subsequent, often complex, synthetic steps. This section details the known physical properties and provides an expert analysis of the expected spectroscopic data for Methyl 3-bromo-5-tert-butylbenzoate.
Physical Properties
Table 1: Core Chemical Identity and Physical Properties
| Property | Value | Source / Comment |
| CAS Number | 560131-64-8 | [3] |
| Molecular Formula | C₁₂H₁₅BrO₂ | |
| Molecular Weight | 271.15 g/mol | |
| Physical Form | Liquid | [3] |
| Appearance | Colorless to Pale Yellow | |
| Solubility | Soluble in ethanol, dichloromethane; limited in water. | |
| Storage | Sealed in dry, 2-8°C |
Table 2: Comparative Physical Properties of Related Compounds
| Compound | Structure | Boiling Point | Density | Refractive Index | Rationale for Comparison |
| 1-Bromo-3-(tert-butyl)-5-methylbenzene | C₁₁H₁₅Br | 231.5°C @ 760 mmHg | 1.204 g/cm³ | 1.518 | Structural analogue lacking the ester group. Provides a baseline for the core substituted ring system. |
| 3-Bromo-5-tert-butylbenzoic acid | C₁₁H₁₃BrO₂ | 320.8°C @ 760 mmHg | 1.391 g/cm³ | N/A | The direct carboxylic acid precursor. The higher boiling point is expected due to hydrogen bonding. |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint for chemical identity and purity. Based on the compound's structure, the following represents the predicted and expected spectral data.
(Reference: CDCl₃, 400 MHz)
The proton NMR spectrum is expected to be relatively simple and highly informative.
-
δ ~8.0 ppm (t, 1H, J ≈ 1.5 Hz): Aromatic proton at C4 (between the bromo and ester groups). It appears as a triplet due to small, four-bond (meta) coupling to the protons at C2 and C6.
-
δ ~7.8 ppm (t, 1H, J ≈ 1.5 Hz): Aromatic proton at C2 (between the tert-butyl and ester groups).
-
δ ~7.6 ppm (t, 1H, J ≈ 1.5 Hz): Aromatic proton at C6 (adjacent to the bromo and tert-butyl groups).
-
δ ~3.9 ppm (s, 3H): The methyl protons of the ester group (-COOCH₃). This sharp singlet is highly characteristic.
-
δ ~1.3 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (-(CH₃)₃). This strong singlet is a definitive feature of the molecule.
(Reference: CDCl₃, 100 MHz)
The carbon spectrum will confirm the carbon skeleton.
-
δ ~165 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~152 ppm: Aromatic quaternary carbon attached to the tert-butyl group (C5).
-
δ ~135 ppm: Aromatic CH carbon (C2).
-
δ ~132 ppm: Aromatic quaternary carbon attached to the ester group (C1).
-
δ ~130 ppm: Aromatic CH carbon (C6).
-
δ ~128 ppm: Aromatic CH carbon (C4).
-
δ ~122 ppm: Aromatic quaternary carbon attached to the bromine atom (C3).
-
δ ~52 ppm: Methyl carbon of the ester (-OC H₃).
-
δ ~35 ppm: Quaternary carbon of the tert-butyl group (-C (CH₃)₃).
-
δ ~31 ppm: Methyl carbons of the tert-butyl group (-C(C H₃)₃).
The IR spectrum will show characteristic absorption bands for its functional groups.
-
~2960 cm⁻¹: C-H stretching from the tert-butyl and methyl groups.
-
~1725 cm⁻¹: A strong C=O stretching band, characteristic of an aromatic ester.
-
~1600, ~1470 cm⁻¹: C=C stretching bands within the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the ester group.
-
~550-750 cm⁻¹: C-Br stretching band.
Electron Impact (EI) mass spectrometry is expected to show:
-
Molecular Ion (M⁺): A pair of peaks at m/z 270 and 272 of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Base Peak (m/z 255/257): Loss of a methyl group (-CH₃).
-
Key Fragment (m/z 214/216): Loss of the methoxy group (-OCH₃).
-
Prominent Fragment (m/z 192): Loss of the bromine atom.
Synthesis and Reaction Chemistry
Methyl 3-bromo-5-tert-butylbenzoate is typically synthesized from its corresponding carboxylic acid, 3-bromo-5-tert-butylbenzoic acid. The most reliable and scalable method involves a two-step, one-pot procedure: activation of the carboxylic acid to an acyl chloride, followed by esterification with methanol.
Recommended Synthesis Protocol
This protocol is adapted from standard, high-yield esterification procedures for sterically hindered or deactivated benzoic acids.[4]
Step 1: Activation of 3-bromo-5-tert-butylbenzoic acid
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 3-bromo-5-tert-butylbenzoic acid (1.0 eq).
-
Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by the dissolution of the starting solid.
Step 2: Esterification
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add anhydrous methanol (5.0 eq) to the flask. This step is exothermic.
-
Once the addition is complete, heat the mixture to reflux and maintain for 2-3 hours to ensure complete conversion.
-
Cool the reaction to room temperature and carefully quench by pouring it over ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via vacuum distillation or flash column chromatography to obtain pure Methyl 3-bromo-5-tert-butylbenzoate.
Mechanistic Rationale and Causality
-
Acid Activation: Carboxylic acids are not sufficiently electrophilic to react directly with methanol in a rapid manner. Conversion to the highly reactive acyl chloride via thionyl chloride or oxalyl chloride is a crucial activation step. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is the active acylating agent.
-
Esterification: Methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of HCl drives the reaction to completion. Refluxing ensures the reaction proceeds at a sufficient rate.
-
Workup: The aqueous wash with sodium bicarbonate neutralizes any remaining acid (HCl and unreacted starting material), ensuring the stability of the final ester product.
Applications in Drug Development and Organic Synthesis
The true utility of Methyl 3-bromo-5-tert-butylbenzoate lies in its role as a versatile building block. Its defined points of reactivity allow for precise and predictable transformations.
Core Reactivity: The Aryl Bromide Handle
The C-Br bond is the primary site for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. This capability is a cornerstone of modern pharmaceutical synthesis.[2]
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating biaryl structures or introducing alkyl/alkenyl groups. This is one of the most widely used reactions in drug discovery.[5][6][7]
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, creating substituted anilines.
Field-Proven Application Example
A documented use of Methyl 3-bromo-5-tert-butylbenzoate is as a starting material in a multi-stage hydrogenation process. In a procedure detailed in a US patent, the compound was subjected to catalytic hydrogenation using Pearlman's catalyst (palladium(II) hydroxide on carbon).[8] This process aimed to remove the bromine atom (hydrodebromination) and simultaneously hydrolyze the ester to the carboxylic acid, ultimately yielding 3-tert-butylbenzoic acid. This example, though a reductive rather than a cross-coupling pathway, explicitly demonstrates the compound's utility as a commercially available and reliable intermediate for accessing more complex or de-functionalized molecular scaffolds.[8]
Safety and Handling
As a laboratory reagent, proper handling is essential.
-
Hazard Class: Irritant.
-
GHS Pictogram: GHS07 (Exclamation Mark).[3]
-
Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
Methyl 3-bromo-5-tert-butylbenzoate is more than a simple chemical; it is a strategically designed intermediate that offers chemists multiple avenues for molecular elaboration. Its well-defined structure, predictable reactivity at the aryl bromide position, and the modulating influence of its ester and tert-butyl groups make it a valuable asset in the synthesis of novel compounds for pharmaceuticals, agrochemicals, and materials science. This guide provides the foundational knowledge required for its confident and effective application in research and development settings.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved January 7, 2026, from [Link]
- United States Patent US2005/54627 A1. (2005).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-methylbenzoic Acid: A Versatile Chemical Intermediate for Pharmaceutical Synthesis. Retrieved January 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2026, from [Link]
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Thomas, S., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
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PubChem. (n.d.). Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate. Retrieved January 7, 2026, from [Link]
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RSC Advances. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 7, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved January 7, 2026, from [Link]
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Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
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